Ridinilazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Ridinilazole works through a unique mechanism compared to existing antibiotics. Unlike traditional antibiotics that target protein synthesis or cell wall formation in bacteria, Ridinilazole disrupts iron homeostasis within the bacterial cell. This disrupts essential iron-dependent processes, ultimately leading to bacterial death [1]. This novel mechanism offers hope for overcoming resistance developed by bacteria against existing antibiotics.

Source

[1] Alternative Therapeutic Approaches for Multidrug Resistant Bacterial Infections: Reviving the Discovery Pipeline (Alternative Therapeutic Approaches for Multidrug Resistant Bacterial Infections: Reviving the Discovery Pipeline: )

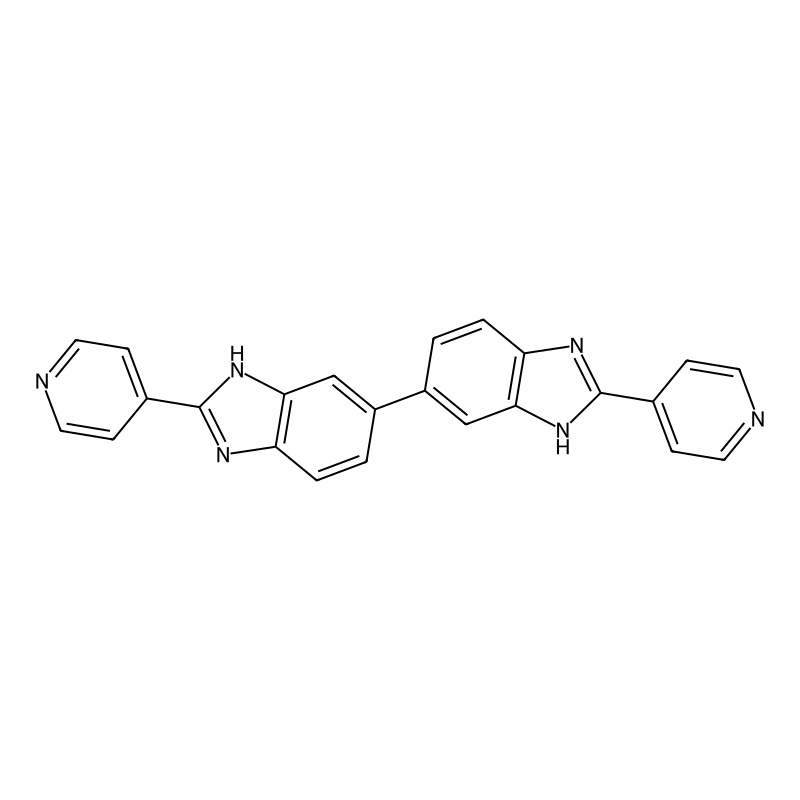

Ridinilazole, chemically known as 2,2′-bis(4-pyridyl)3H,3′H 5,5′-bibenzimidazole, is a novel non-absorbable antimicrobial agent primarily developed for the treatment of Clostridium difficile infection (CDI). It is currently under clinical evaluation and has shown significant efficacy against various strains of C. difficile, including the hypervirulent RT027 strain. The compound's unique structure allows it to selectively target C. difficile while sparing beneficial gut microbiota, making it a promising alternative to traditional treatments like vancomycin and metronidazole .

Ridinilazole exhibits a distinct mechanism of action that does not conform to typical antimicrobial pathways such as cell wall synthesis inhibition or nucleic acid interference. Instead, it binds to specific DNA sequences within the minor groove of C. difficile DNA, disrupting essential cellular processes like septum formation and cell division . This binding leads to an elongated cell morphology and a significant reduction in toxin production, which is critical for the pathogenesis of CDI .

Ridinilazole demonstrates rapid bactericidal activity against C. difficile, with minimal inhibitory concentration (MIC) values ranging from 0.125 to 0.25 mg/L, significantly lower than those for vancomycin (0.5 to 8 mg/L) . Its selective targeting results in reduced inflammatory responses in human intestinal cells and preservation of gut microbiota diversity compared to other treatments . Clinical trials have indicated that ridinilazole not only effectively treats CDI but also reduces recurrence rates significantly .

The synthesis of ridinilazole involves several steps, including condensation reactions that utilize pyridine derivatives and benzimidazole frameworks. Specific methods include:

- Imidate-DAB condensation reaction: This two-step process forms the core structure of ridinilazole through careful control of reaction conditions .

- Crystalline forms: Recent patents have described processes for preparing crystalline forms of ridinilazole, enhancing its stability and bioavailability .

Ridinilazole is primarily indicated for the treatment of CDI, particularly in cases where traditional therapies have failed or are inappropriate. Its ability to maintain gut microbiota integrity while effectively targeting pathogenic bacteria positions it as a potential first-line treatment option in clinical settings . Additionally, ongoing research may uncover further applications in treating other gastrointestinal infections.

Studies have shown that ridinilazole interacts selectively with C. difficile without affecting other gut flora or aerobic gram-negative bacteria, which minimizes adverse effects associated with broader-spectrum antibiotics . Its unique binding mechanism has been characterized through biochemical assays, demonstrating its specificity and efficiency in targeting pathogenic strains while preserving beneficial gut bacteria .

Ridinilazole stands out among several similar compounds due to its narrow-spectrum activity and unique mechanism of action. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Spectrum | MIC Range (mg/L) |

|---|---|---|---|

| Vancomycin | Cell wall synthesis inhibition | Broad spectrum | 0.5 - 8 |

| Metronidazole | DNA synthesis inhibition | Broad spectrum | 0.25 - 8 |

| Fidaxomicin | RNA polymerase inhibition | Narrow spectrum | 0.06 - 1 |

| Ridinilazole | DNA minor groove binding | Narrow spectrum | 0.125 - 0.25 |

Uniqueness: Ridinilazole's selectivity for C. difficile and preservation of microbiota diversity distinguish it from broader-spectrum agents like vancomycin and metronidazole, which can disrupt beneficial gut flora and lead to recurrent infections .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Other CAS

Wikipedia

Use Classification

Dates

2: Vickers R, Robinson N, Best E, Echols R, Tillotson G, Wilcox M. A randomised phase 1 study to investigate safety, pharmacokinetics and impact on gut microbiota following single and multiple oral doses in healthy male subjects of SMT19969, a novel agent for Clostridium difficile infections. BMC Infect Dis. 2015 Feb 25;15:91. doi: 10.1186/s12879-015-0759-5. PubMed PMID: 25880933; PubMed Central PMCID: PMC4349307.

3: Corbett D, Wise A, Birchall S, Warn P, Baines SD, Crowther G, Freeman J, Chilton CH, Vernon J, Wilcox MH, Vickers RJ. In vitro susceptibility of Clostridium difficile to SMT19969 and comparators, as well as the killing kinetics and post-antibiotic effects of SMT19969 and comparators against C. difficile. J Antimicrob Chemother. 2015;70(6):1751-6. doi: 10.1093/jac/dkv006. Epub 2015 Feb 3. PubMed PMID: 25652750; PubMed Central PMCID: PMC4498293.

4: Sattar A, Thommes P, Payne L, Warn P, Vickers RJ. SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI. J Antimicrob Chemother. 2015;70(6):1757-62. doi: 10.1093/jac/dkv005. Epub 2015 Feb 3. PubMed PMID: 25652749; PubMed Central PMCID: PMC4498292.

5: Baines SD, Crowther GS, Freeman J, Todhunter S, Vickers R, Wilcox MH. SMT19969 as a treatment for Clostridium difficile infection: an assessment of antimicrobial activity using conventional susceptibility testing and an in vitro gut model. J Antimicrob Chemother. 2015 Jan;70(1):182-9. doi: 10.1093/jac/dku324. Epub 2014 Sep 3. PubMed PMID: 25190720; PubMed Central PMCID: PMC4267497.

6: Weiss W, Pulse M, Vickers R. In vivo assessment of SMT19969 in a hamster model of clostridium difficile infection. Antimicrob Agents Chemother. 2014 Oct;58(10):5714-8. doi: 10.1128/AAC.02903-14. Epub 2014 Jul 14. PubMed PMID: 25022586; PubMed Central PMCID: PMC4187990.

7: Goldstein EJ, Citron DM, Tyrrell KL. Comparative in vitro activities of SMT19969, a new antimicrobial agent, against 162 strains from 35 less frequently recovered intestinal Clostridium species: implications for Clostridium difficile recurrence. Antimicrob Agents Chemother. 2014;58(2):1187-91. doi: 10.1128/AAC.02184-13. Epub 2013 Nov 18. PubMed PMID: 24247123; PubMed Central PMCID: PMC3910813.

8: Goldstein EJ, Citron DM, Tyrrell KL, Merriam CV. Comparative in vitro activities of SMT19969, a new antimicrobial agent, against Clostridium difficile and 350 gram-positive and gram-negative aerobic and anaerobic intestinal flora isolates. Antimicrob Agents Chemother. 2013 Oct;57(10):4872-6. doi: 10.1128/AAC.01136-13. Epub 2013 Jul 22. PubMed PMID: 23877700; PubMed Central PMCID: PMC3811411.